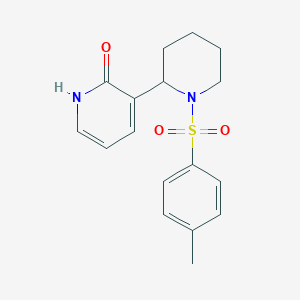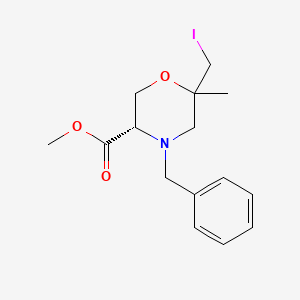
2-Amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride is a chemical compound with a complex structure that includes an amino group, a brominated pyridine ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride typically involves multiple stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-Amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride
- 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid
Uniqueness
2-Amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C8H11BrCl2N2O3 |
|---|---|
Molecular Weight |
333.99 g/mol |
IUPAC Name |
2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H9BrN2O3.2ClH/c9-5-1-4(11-3-7(5)12)2-6(10)8(13)14;;/h1,3,6,12H,2,10H2,(H,13,14);2*1H |
InChI Key |
WUAKZOOQSZQVJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Br)O)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-](/img/structure/B11819104.png)
![[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate](/img/structure/B11819116.png)
![5-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B11819120.png)
![3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B11819143.png)
![[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl] formate](/img/structure/B11819146.png)


